molecular formula C22H17ClN2O3 B11532276 2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

Cat. No.: B11532276
M. Wt: 392.8 g/mol
InChI Key: JRBQWHUEFUHQTN-UHFFFAOYSA-N
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Description

2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol typically involves multiple steps. One common method includes the condensation of 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[4-chloro-3-(benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
  • 2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

Uniqueness

2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is unique due to the presence of the benzoxazole ring and the specific substitution pattern on the phenyl group.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C22H17ClN2O3/c1-13-6-9-18-20(10-13)28-22(25-18)16-11-15(7-8-17(16)23)24-12-14-4-3-5-19(27-2)21(14)26/h3-12,26H,1-2H3

InChI Key

JRBQWHUEFUHQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O)Cl

Origin of Product

United States

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